3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Description

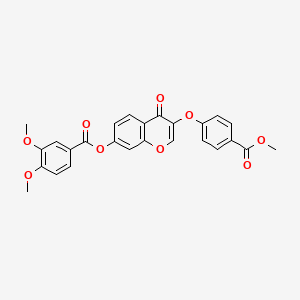

3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic chromene derivative characterized by a 4-oxo-4H-chromen-7-yl core substituted at position 3 with a phenoxy group bearing a methoxycarbonyl (COOMe) moiety. The chromene core is further esterified at position 7 with a 3,4-dimethoxybenzoate group.

Properties

IUPAC Name |

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O9/c1-30-20-11-6-16(12-22(20)31-2)26(29)35-18-9-10-19-21(13-18)33-14-23(24(19)27)34-17-7-4-15(5-8-17)25(28)32-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVYIAQWEFFQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound belonging to the class of chromenone derivatives. This compound features a chromenone core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The unique structural features of this compound, including methoxycarbonyl and dimethoxy substituents, contribute to its reactivity and interaction with biological systems.

Structural Characteristics

The molecular formula of this compound is C24H24O7, with a molecular weight of approximately 416.45 g/mol. Its structure can be represented as follows:

| Feature | Description |

|---|---|

| Core Structure | Chromenone backbone |

| Functional Groups | Methoxycarbonyl, phenoxy, dimethoxy |

| Molecular Weight | 416.45 g/mol |

Biological Activity

Research indicates that chromenone derivatives exhibit a variety of biological activities. Specifically, studies on similar compounds have shown:

- Antioxidant Activity : Compounds with chromenone structures have demonstrated significant free radical scavenging capabilities.

- Anticancer Properties : Certain derivatives have been tested for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and leukemia (HL-60) cells.

- Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes suggests potential anti-inflammatory applications.

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxicity of chromenone derivatives against MCF-7 cells, compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate to strong antiproliferative effects .

- Enzyme Inhibition : A recent investigation into the inhibitory effects on cholinesterases and lipoxygenases highlighted that structurally related chromenones could inhibit these enzymes effectively, with IC50 values reported around 19.2 µM for acetylcholinesterase .

The biological activity of this compound may involve several mechanisms:

- Enzyme Binding : The methoxy and carbonyl groups may facilitate binding to active sites on target enzymes such as COX and lipoxygenases.

- Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals, contributing to antioxidant effects.

Comparative Analysis

To further understand the biological potential of this compound, a comparison with other related compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Nitroflavone | Antibacterial | 12.5 |

| 7-Hydroxyflavone | Antioxidant | 15.0 |

| 3-(4-Methoxycarbonyl)phenoxy derivative | Anticancer (MCF-7) | 20.0 |

Comparison with Similar Compounds

Key Observations :

- Steric Influence : The absence of a methyl group at C2 (unlike and ) reduces steric hindrance, possibly enhancing interaction with biological targets.

- Dimerization : Compound 114 () demonstrates that dimeric chromenes via triazole linkers exhibit higher molecular weights and distinct physicochemical properties .

Physicochemical Properties

Available data from and reveal significant variability in melting points and solubility:

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.